3-Amino-2-methylpropan-1-ol hydrochloride
Overview
Description
3-Amino-2-methylpropan-1-ol hydrochloride is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an organic compound with the empirical formula C4H11NO .
Molecular Structure Analysis
The molecular structure of 3-Amino-2-methylpropan-1-ol is represented by the SMILES stringCC(CN)CO
and the InChI string 1S/C4H11NO/c1-4(2-5)3-6/h4,6H,2-3,5H2,1H3
. The molecular weight is 89.14 . Physical and Chemical Properties Analysis
Aminomethyl propanol, which is structurally similar to 3-Amino-2-methylpropan-1-ol, is a colorless liquid that is classified as an alkanolamine . It has a molar mass of 89.138 g·mol−1, a density of 0.934 g/cm3, a melting point of 30–31 °C, and a boiling point of 165.5 °C . It is miscible in water and soluble in alcohols .Scientific Research Applications
Viscosity Measurement in Aqueous Solutions
Research conducted by Chenlo et al. (2002) focused on measuring the kinematic viscosities of aqueous solutions of 2-amino-2-methylpropan-1-ol hydrochloride (AMP-HCl) along with other related compounds. These measurements were performed across various temperatures and concentrations. The findings contribute to the understanding of the physical properties of AMP-HCl in solution, which is crucial for various industrial and research applications (Chenlo, Moreira, Pereira, & Vázquez, 2002).
Antitumor Activity
Isakhanyan et al. (2016) reported on the synthesis of tertiary aminoalkanol hydrochlorides, including 3-Amino-2-methylpropan-1-ol hydrochloride, and their evaluation for antitumor activity. This research is significant in the context of developing new therapeutic agents with potential anticancer properties (Isakhanyan, Gevorgyan, Chshmarityan, Nersesyan, Agaronyan, Danielyan, Stepanyan, & Panosyan, 2016).
Membrane Stabilizing Properties
Malakyan et al. (2010) studied the antioxidant and membrane-stabilizing properties of hydrochlorides of 3-Amino-2-methylpropan-1-ols, including the compound . The research revealed that these compounds exert a significant anti-hemolytic effect on erythrocyte oxidative stress models, suggesting a biological activity relevant for cellular protection and stability (Malakyan, Badzhinyan, Vardevanyan, Papoyan, Isakhanyan, & Gevorgyan, 2010).
Biofuel Production
Bastian et al. (2011) explored the use of 2-methylpropan-1-ol, closely related to this compound, in the context of biofuel production. The research focused on engineered enzymes to enable anaerobic production of isobutanol, a biofuel, demonstrating the potential of such compounds in renewable energy sources (Bastian, Liu, Meyerowitz, Snow, Chen, & Arnold, 2011).
Safety and Hazards
The safety and hazards associated with 3-Amino-2-methylpropan-1-ol are represented by the hazard statements H302, H315, H318, and H335 . This indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .
Mechanism of Action
Target of Action
3-Amino-2-methylpropan-1-ol hydrochloride, also known as Aminomethyl propanol (AMP), is an organic compound classified as an alkanolamine It is known to be a useful buffer and a precursor to numerous other organic compounds .
Mode of Action
These groups can form hydrogen bonds and participate in various chemical reactions, potentially leading to changes in the target molecules .
Biochemical Pathways
It is known to be a precursor to oxazolines via its reaction with acyl chlorides . It is also a precursor to 2,2-dimethylaziridine via sulfation of the alcohol .
Pharmacokinetics
It is known to be soluble in water , which suggests it could be readily absorbed and distributed in the body
Result of Action
It is used as an intermediate in the synthesis of several compounds, including fepradinol, isobucaine, and radafaxine . The effects of these compounds could provide some insight into the potential results of this compound’s action.
Action Environment
As a compound that is soluble in water , its action could potentially be influenced by factors such as pH and the presence of other solutes
Properties
IUPAC Name |
3-amino-2-methylpropan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(2-5)3-6;/h4,6H,2-3,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPCMDISHYFOHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655135 | |
Record name | 3-Amino-2-methylpropan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66164-10-1 | |
Record name | 3-Amino-2-methylpropan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-methyl-propan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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